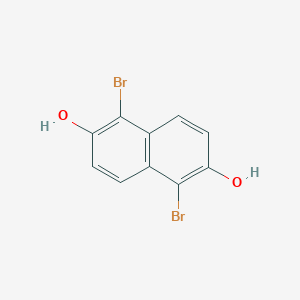
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as FMOC-L-proline alcohol, is a chemical compound that has been widely used in scientific research. It is a derivative of proline, an amino acid that is essential for protein synthesis. FMOC-L-proline alcohol is commonly used as a building block in the synthesis of peptides and other organic compounds.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of peptides and other organic compounds. Peptides are important biomolecules that have many biological functions, such as enzyme catalysis, hormone regulation, and cell signaling. (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have many potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is not well understood. However, it is believed to function as a protecting group for the proline amino acid. The FMOC group protects the amine group of proline from unwanted reactions during peptide synthesis. The alcohol group provides a handle for further chemical modification of the compound.
Efectos Bioquímicos Y Fisiológicos
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has no known biochemical or physiological effects. It is an inert compound that is used solely as a building block in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol in lab experiments include its availability, ease of synthesis, and compatibility with standard peptide synthesis protocols. The limitations of using (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol include its cost and the need for specialized equipment and expertise to handle and synthesize the compound.
Direcciones Futuras
For research on (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol include the development of new synthetic methods, the synthesis of new peptidomimetics, and the exploration of its potential applications in drug discovery and development. (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has the potential to be a valuable tool in the development of new therapeutics and biomolecules.
Métodos De Síntesis
The synthesis of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol involves several steps. First, proline is protected with the FMOC group. Then, the protected proline is reacted with paraformaldehyde and sodium cyanoborohydride to form the alcohol. The final product is obtained by removing the FMOC group with a base such as piperidine. The synthesis of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is a well-established method and has been reported in several scientific publications.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXXCOVGMCKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

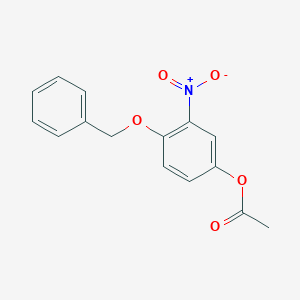
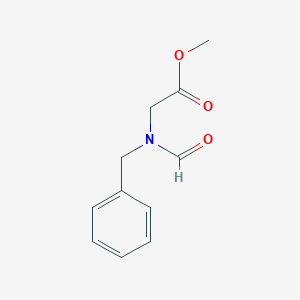
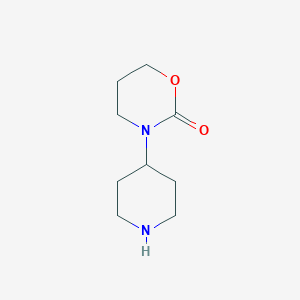
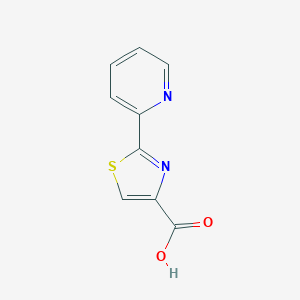
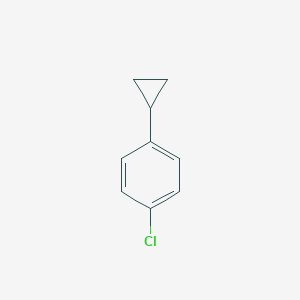
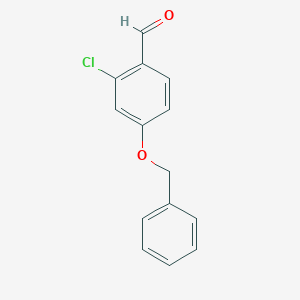
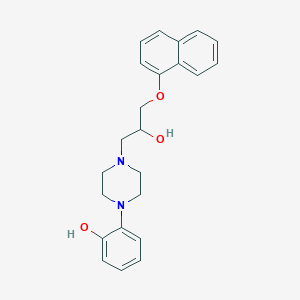
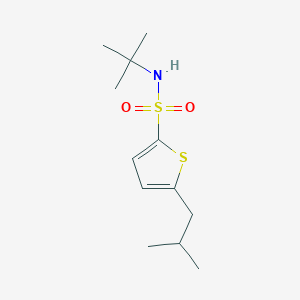
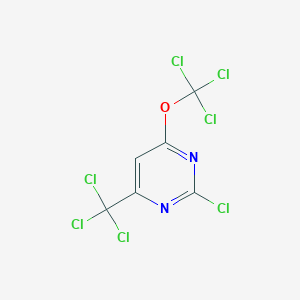
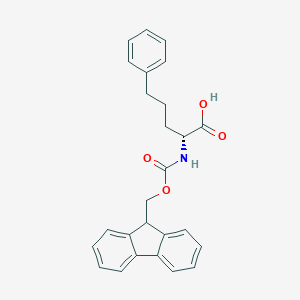
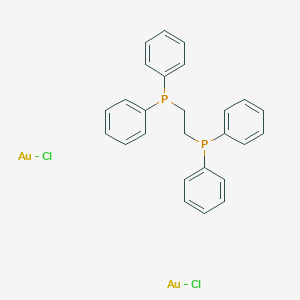
![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)
